molecular formula C24H19N4NaO4S B13775904 3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt CAS No. 75627-17-7

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt

Katalognummer: B13775904
CAS-Nummer: 75627-17-7
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: UFKGCAHCBCVYJV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 2-methoxy-5-methylaniline, followed by coupling with 1-naphthylamine to form the intermediate azo compound. This intermediate is then further diazotized and coupled with benzenesulfonic acid to yield the final product. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while minimizing human error and ensuring safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions, often catalyzed by azoreductases, can cleave the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Breakdown products include various carboxylic acids and quinones.

    Reduction: Aromatic amines such as 2-methoxy-5-methylaniline and 1-naphthylamine are typical products.

    Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.

Wissenschaftliche Forschungsanwendungen

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile dyeing, printing inks, and as a colorant in plastics and cosmetics.

Wirkmechanismus

The compound exerts its effects primarily through its azo groups. The vivid coloration is due to the electronic transitions within the azo bonds, which absorb specific wavelengths of light. In biological systems, azoreductases can reduce the azo bonds, leading to the release of aromatic amines, which can interact with various molecular targets and pathways. These interactions can result in changes in cellular processes, making the compound useful in diagnostic and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl Orange: Another azo dye with similar applications but different structural properties.

    Congo Red: Known for its use in histology and as an indicator.

    Direct Blue 1: Used in textile dyeing with a different color profile.

Uniqueness

3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of azo groups and aromatic rings, which confer distinct color properties and reactivity. Its stability and solubility in water make it particularly valuable in various industrial and research applications.

Eigenschaften

CAS-Nummer

75627-17-7

Molekularformel

C24H19N4NaO4S

Molekulargewicht

482.5 g/mol

IUPAC-Name

sodium;3-[[4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C24H20N4O4S.Na/c1-16-10-13-24(32-2)23(14-16)28-27-22-12-11-21(19-8-3-4-9-20(19)22)26-25-17-6-5-7-18(15-17)33(29,30)31;/h3-15H,1-2H3,(H,29,30,31);/q;+1/p-1

InChI-Schlüssel

UFKGCAHCBCVYJV-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.